5-benzyl-2-imino-1,3-thiazolidin-4-one

medicinal chemistry scaffold diversification structure-activity relationship

5-Benzyl-2-imino-1,3-thiazolidin-4-one (IUPAC: 2-amino-5-benzyl-1,3-thiazol-4-one; molecular formula C10H10N2OS, MW 206.27 g/mol) belongs to the pseudothiohydantoin subclass (2-imino-1,3-thiazolidin-4-ones), a pharmacologically significant heterocyclic family recognized for its bioisosteric relationship to oxazolidinones and thiazolidinediones. Unlike the overwhelmingly predominant 5-benzylidene-2-imino-1,3-thiazolidin-4-one analogs that bear an exocyclic C=C double bond, this compound carries a fully saturated benzyl substituent at the C5 position, creating a chemically and conformationally distinct scaffold variant within the 4-thiazolidinone landscape.

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
Cat. No. B5047668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-2-imino-1,3-thiazolidin-4-one
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(=O)N=C(S2)N
InChIInChI=1S/C10H10N2OS/c11-10-12-9(13)8(14-10)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13)
InChIKeyROFCBCGLJWSTNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>30.9 [ug/mL]

5-Benzyl-2-imino-1,3-thiazolidin-4-one: Saturated C5-Benzyl Pseudothiohydantoin Scaffold Defined


5-Benzyl-2-imino-1,3-thiazolidin-4-one (IUPAC: 2-amino-5-benzyl-1,3-thiazol-4-one; molecular formula C10H10N2OS, MW 206.27 g/mol) belongs to the pseudothiohydantoin subclass (2-imino-1,3-thiazolidin-4-ones), a pharmacologically significant heterocyclic family recognized for its bioisosteric relationship to oxazolidinones and thiazolidinediones [1]. Unlike the overwhelmingly predominant 5-benzylidene-2-imino-1,3-thiazolidin-4-one analogs that bear an exocyclic C=C double bond, this compound carries a fully saturated benzyl substituent at the C5 position, creating a chemically and conformationally distinct scaffold variant within the 4-thiazolidinone landscape [2]. The saturated substitution eliminates the geometric isomerism (E/Z) inherent to benzylidene congeners, providing a structurally homogeneous entity for structure-activity relationship (SAR) studies and synthetic derivatization [3].

Why 5-Benzyl-2-imino-1,3-thiazolidin-4-one Cannot Be Replaced by Generic Thiazolidinone Analogs


The 4-thiazolidinone chemical space encompasses multiple subclasses—thiazolidine-2,4-diones (glitazones), rhodanines (2-thioxo), and pseudothiohydantoins (2-imino)—each with distinct hydrogen-bonding profiles, tautomeric equilibria, and target engagement propensities [1]. Within the 2-imino series, the saturation state at C5 is a critical determinant of biological activity: 5-benzylidene derivatives exhibit potent GSK-3β inhibition with IC50 values in the low nanomolar range (2–85 nM), whereas N3-substituted analogs without the benzylidene moiety show only moderate antiproliferative activity [2]. The saturated 5-benzyl substitution eliminates the extended π-conjugation present in benzylidene analogs, predictably altering electrophilic reactivity, metabolic stability, and target-binding geometry [3]. Consequently, indiscriminate interchange with the more common 5-benzylidene-2-imino-1,3-thiazolidin-4-one or other thiazolidinone subclasses will introduce uncontrolled variables in structure-activity correlations, potentially compromising experimental reproducibility and invalidating comparative SAR interpretations.

Quantitative Differentiation Evidence for 5-Benzyl-2-imino-1,3-thiazolidin-4-one Procurement Decisions


Saturated C5-Benzyl vs. Unsaturated C5-Benzylidene: Structural and Conformational Divergence

5-Benzyl-2-imino-1,3-thiazolidin-4-one contains a sp³-hybridized C5 methylene linker to the phenyl ring, in contrast to the sp²-hybridized exocyclic double bond present in the ubiquitous 5-benzylidene-2-imino-1,3-thiazolidin-4-one [1]. This fundamental difference eliminates geometric isomerism: the benzylidene series exists as separable E/Z stereoisomers (e.g., (5E) and (5Z) configurations reported in PubChem CID 391189 and CID 71359546) that can display divergent biological activities, whereas the benzyl analog is stereochemically homogeneous [2]. The molecular weight shifts from 204.25 g/mol (benzylidene, C10H8N2OS) to 206.27 g/mol (benzyl, C10H10N2OS), reflecting the addition of two hydrogen atoms, consistent with increased conformational flexibility at the C5–phenyl junction [3]. This structural distinction renders the benzyl derivative a non-interchangeable control compound in SAR campaigns where the role of the C5 linker saturation state must be deconvoluted.

medicinal chemistry scaffold diversification structure-activity relationship

IUPAC Nomenclature: 2-Amino-5-benzyl-1,3-thiazol-4-one Tautomeric Identity Confirms Ring Preorganization

The official IUPAC name assigned to this compound is 2-amino-5-benzyl-1,3-thiazol-4-one, reflecting the amino-thiazolone tautomer rather than the imino-thiazolidinone form [1]. This tautomeric assignment has implications for hydrogen-bond donor/acceptor capacity: the 2-NH₂ group can donate two hydrogen bonds, whereas the 2-imino (=NH) form donates one, potentially altering target engagement profiles relative to analogs that preferentially populate the imino tautomer [2]. The 5-benzylidene analog is also cataloged as (5E)-2-amino-5-benzylidene-1,3-thiazol-4-one in PubChem, indicating the 2-amino tautomer is thermodynamically favored within this scaffold family, though the extent of tautomeric equilibrium may be influenced by the C5 substituent saturation state and solvent environment [3].

chemical biology tautomerism molecular recognition

Alternative Synthetic Access via 5-Benzylthiazole Rearrangement Route: Potential for Byproduct-Avoidant Procurement

A distinct synthetic route to 5-benzyl-substituted 2-imino-1,3-thiazolidin-4-ones has been demonstrated through the reaction of 2-chloroacetamido-5-benzylthiazole with potassium thiocyanate, which proceeds via rearrangement to yield 2-[(5-benzyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives [1]. This contrasts with the standard Knoevenagel condensation route—reaction of 2-imino-1,3-thiazolidin-4-one with benzaldehyde—that exclusively generates the unsaturated benzylidene product [2]. The rearrangement approach offers a potential pathway to saturated 5-benzyl derivatives without the need for post-synthetic hydrogenation of the benzylidene double bond, which may introduce metal catalyst contamination. X-ray crystallography confirmed the structure of these rearrangement products, providing unambiguous structural authentication [3].

synthetic chemistry process chemistry heterocyclic synthesis

GSK-3β Inhibitory Potency in the 5-Benzylidene Series Establishes the Quantitative Baseline Against Which the 5-Benzyl Analog Must Be Benchmarked

While no direct GSK-3β inhibitory data exist for the saturated 5-benzyl-2-imino-1,3-thiazolidin-4-one, the 5-benzylidene-2-iminothiazolidin-4-one scaffold has been extensively characterized, with nine derivatives displaying nanomolar GSK-3β IC50 values ranging from 2.1 to 84.8 nM [1]. Six compounds from this series demonstrated selective inhibition against CDK-2 at 2 μM, confirming target selectivity within the kinome [2]. The benzylidene double bond is proposed to participate in critical π-stacking interactions and conformational restriction within the ATP-binding pocket; the saturated benzyl analog serves as the indispensable negative control to experimentally deconvolute the contribution of this unsaturation to both potency and selectivity [3].

Alzheimer's disease kinase inhibition GSK-3β

Anticancer SAR: C5 Substituent Saturation Status Modulates Antiproliferative Activity in 4-Thiazolidinone Hybrids

In the 5-benzylidene-2-arylimino-4-thiazolidinone series, IC50 values against K562 chronic myeloid leukemia cells ranged from 3.52 ± 0.91 μM (compound 15) to 8.16 ± 1.27 μM (compound 34), with imatinib as the clinical comparator [1]. Compounds 8 and 15 were found to be more genotoxic than imatinib toward K562 cells as measured by DNA damage assay [2]. The benzylidene double bond is a key structural feature in these hybrids; procurement of the corresponding saturated 5-benzyl analog enables head-to-head evaluation of the saturation state's effect on cytotoxicity, apoptosis induction (early/late), cell cycle arrest phase preference (G0/G1 vs. G2/M), and genotoxicity [3]. Without this control compound, the SAR contribution of the exocyclic double bond remains confounded.

anticancer K562 cells apoptosis thiazolidinone hybrids

mPGES-1 and FGFR1 Scaffold Potential: Benzylidene Scaffold Validated as Privileged Starting Point for Inhibitor Design

Structure-based virtual screening identified (Z)-5-benzylidene-2-iminothiazolidin-4-one as a novel scaffold for human microsomal prostaglandin E synthase-1 (mPGES-1) inhibition, a validated anti-inflammatory target with the advantage of discriminatively suppressing induced PGE₂ without blocking homeostatic prostanoid biosynthesis [1]. Separately, a benzylidene pseudothiohydantoin derivative was shown to inhibit FGFR1 kinase with an IC50 of 23 μM [2]. In both cases, the benzylidene moiety contributes to the pharmacophore; the saturated 5-benzyl-2-imino-1,3-thiazolidin-4-one provides the matched-pair comparator to distinguish target engagement that requires the conjugated benzylidene system from activity arising from the heterocyclic core alone [3].

inflammation prostaglandin FGFR1 kinase virtual screening

Strategic Procurement Scenarios for 5-Benzyl-2-imino-1,3-thiazolidin-4-one: Where This Compound Delivers Differentiated Value


Matched-Pair SAR Control in GSK-3β Inhibitor Lead Optimization

When optimizing 5-benzylidene-2-iminothiazolidin-4-one leads showing GSK-3β IC50 values of 2–85 nM with selectivity over CDK-2, the saturated 5-benzyl analog serves as the definitive negative control to quantify the contribution of the exocyclic double bond to kinase inhibition and selectivity [1]. Parallel testing of benzyl vs. benzylidene matched pairs enables the medicinal chemistry team to decide whether the unsaturation should be retained in the lead series or whether a saturated C5 linker can confer metabolic advantages without sacrificing potency.

Deconvolution of C5 Saturation Effects in Anticancer Thiazolidinone Hybrid Programs

In programs developing 4-thiazolidinone-phenylaminopyrimidine hybrids with K562 IC50 values in the 3.5–8 μM range, the benzyl analog provides a critical control for mechanistic studies—distinguishing whether apoptosis induction, cell cycle arrest (G0/G1 vs. G2/M), and DNA damage are mediated by the benzylidene electrophilic center or by the core heterocyclic scaffold [2]. This deconvolution is essential for intellectual property differentiation and for rational attenuation of off-target genotoxicity.

Stereochemically Homogeneous Building Block for Parallel Library Synthesis

Unlike 5-benzylidene analogs that introduce geometric isomerism, the saturated 5-benzyl-2-imino-1,3-thiazolidin-4-one provides a single configurational entity, eliminating the need for isomeric separation during parallel library synthesis [3]. This simplifies analytical characterization and improves reaction reproducibility in high-throughput chemistry workflows where E/Z mixtures complicate biological readouts.

Pharmacophore Validation Control in mPGES-1 and FGFR1 Anti-Inflammatory Discovery

For teams pursuing mPGES-1 inhibitors based on the validated (Z)-5-benzylidene-2-iminothiazolidin-4-one scaffold or FGFR1 inhibitors derived from benzylidene pseudothiohydantoins (IC50 = 23 μM), the saturated benzyl analog serves as the obligatory pharmacophore validation tool to confirm whether target binding is dependent on benzylidene-mediated π-stacking interactions or can be recapitulated by a flexible benzyl group [4].

Quote Request

Request a Quote for 5-benzyl-2-imino-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.